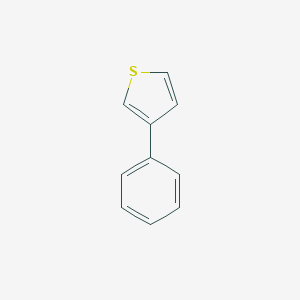

3-Phenylthiophene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQZVKVIYAPRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95831-29-1 | |

| Record name | Thiophene, 3-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95831-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90178787 | |

| Record name | 3-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-87-7 | |

| Record name | 3-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFB27SS2KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 3-Phenylthiophene: A Mechanistic and Practical Guide for Researchers

Introduction: The Significance of the 3-Phenylthiophene Moiety

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a crucial building block in the development of a diverse range of compounds, from pharmacologically active agents to organic semiconductors. The precise and efficient synthesis of this compound and its derivatives is therefore a subject of considerable interest to researchers in both academic and industrial settings. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the mechanistic underpinnings and practical considerations for each methodology. We will delve into the core principles of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Hiyama couplings, offering detailed experimental protocols and a comparative analysis to empower scientists in selecting the optimal synthetic strategy for their specific research needs.

Core Synthetic Strategies: A Comparative Overview of Cross-Coupling Reactions

The most prevalent and versatile methods for the synthesis of this compound involve the formation of a carbon-carbon bond between a thiophene ring and a phenyl group, facilitated by a palladium catalyst. The choice of the organometallic reagent used to deliver the phenyl group defines the specific type of cross-coupling reaction. This guide will focus on four key methodologies: Suzuki, Stille, Negishi, and Hiyama couplings. Each method possesses distinct advantages and disadvantages concerning factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents and byproducts.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Phenylboronic acid or ester | Low toxicity of reagents and byproducts; wide commercial availability of boronic acids; ease of byproduct removal; often high yields.[1] | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation of the boronic acid.[1] |

| Stille | Phenylstannane | Excellent functional group tolerance; stable and easily handled reagents; generally mild and neutral reaction conditions.[2][3] | High toxicity of organotin reagents and byproducts; stoichiometric tin waste; difficulty in removing tin byproducts.[1][2] |

| Negishi | Phenylzinc halide | High reactivity of the organozinc reagent, often leading to higher yields and faster reactions; excellent functional group tolerance.[4][5] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques; zinc waste.[4] |

| Hiyama | Phenylsilane | Low toxicity of organosilicon reagents; organosilanes are often stable and easy to handle.[6] | Requires an activating agent (typically a fluoride source), which can be basic and cleave silyl protecting groups.[6] |

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds, owing to its operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents.[7] The reaction couples an organoboron compound (in this case, phenylboronic acid) with an organic halide (3-bromothiophene) in the presence of a palladium catalyst and a base.[8]

The Catalytic Cycle: A Mechanistic Deep Dive

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Hiyama Coupling [organic-chemistry.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rose-hulman.edu [rose-hulman.edu]

The Unambiguous Fingerprint: A Technical Guide to the Spectroscopic Interpretation of 3-Phenylthiophene

For the discerning researcher, scientist, and drug development professional, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise—it is the bedrock of innovation. Among these, 3-phenylthiophene stands as a significant scaffold in medicinal chemistry and materials science. Its unique electronic and steric properties, governed by the interplay between the thiophene and phenyl rings, demand a rigorous and multifaceted analytical approach for unambiguous characterization. This guide provides an in-depth, experience-driven interpretation of the core spectroscopic data of this compound, moving beyond a simple recitation of data to explain the why behind the signals.

Introduction: The Importance of Spectroscopic Rigor

This compound, with the molecular formula C₁₀H₈S and a molecular weight of approximately 160.24 g/mol , is an aromatic compound whose biological and material properties are intrinsically linked to its structure.[1] In drug development, even minor impurities or isomeric mischaracterizations can lead to drastically different pharmacological outcomes. Therefore, a comprehensive spectroscopic analysis is a critical, non-negotiable step in its synthesis and application. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data, providing a self-validating framework for its identification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and electronic nature of the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns are dictated by the electronic effects of the phenyl substituent and the thiophene ring itself. The aromatic protons of the thiophene ring are deshielded due to the ring current, appearing at a higher chemical shift than typical alkene protons.[2]

Expected ¹H NMR Data for this compound:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Thiophene) | ~7.5 | dd | J(H2-H4) ≈ 1.5, J(H2-H5) ≈ 3.0 | 1H |

| H-4 (Thiophene) | ~7.2 | dd | J(H4-H2) ≈ 1.5, J(H4-H5) ≈ 5.0 | 1H |

| H-5 (Thiophene) | ~7.4 | dd | J(H5-H4) ≈ 5.0, J(H5-H2) ≈ 3.0 | 1H |

| H-2', H-6' (Phenyl) | ~7.6 | m | 2H | |

| H-3', H-4', H-5' (Phenyl) | ~7.3-7.4 | m | 3H |

Interpretation and Causality:

-

Thiophene Protons (H-2, H-4, H-5): The protons on the thiophene ring exhibit characteristic coupling constants. The meta coupling between H-2 and H-4 is the smallest (~1.5 Hz), while the ortho coupling between H-4 and H-5 is the largest (~5.0 Hz). The coupling between H-2 and H-5 is also an ortho-like coupling (~3.0 Hz).[3] These distinct coupling constants are invaluable for unambiguously assigning the protons on the thiophene ring.

-

Phenyl Protons (H-2'/H-6' and H-3'/H-4'/H-5'): The protons of the phenyl ring will appear as complex multiplets due to their own spin-spin coupling. The ortho protons (H-2' and H-6') are typically shifted slightly downfield compared to the meta (H-3', H-5') and para (H-4') protons due to the anisotropic effect of the thiophene ring.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[1]

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative number of protons.

Logical Relationship of Thiophene Proton Couplings:

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for EI-MS:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Part 4: UV-Visible (UV-Vis) Spectroscopy - Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like this compound, absorb UV or visible light to promote π electrons to higher energy orbitals (π → π* transitions).

Expected UV-Vis Absorption Data for this compound:

-

λ_max: Approximately 250-260 nm.

Interpretation and Causality:

The UV-Vis spectrum of this compound is dominated by a strong absorption band corresponding to a π → π* transition. The conjugation between the phenyl and thiophene rings allows for delocalization of the π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in an absorption at a longer wavelength (a bathochromic or red shift) compared to either isolated benzene or thiophene. The biphenyl system is a good analogue, which typically shows a strong absorption band around 250 nm. [4][5] Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to give an absorbance reading within the optimal range of the instrument (typically 0.2-1.0).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Acquisition: The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm).

-

Processing: The instrument software plots absorbance versus wavelength, and the wavelength of maximum absorbance (λ_max) is determined.

Conclusion: A Symphony of Signals

The structural elucidation of this compound is a symphony of spectroscopic techniques, each providing a unique and complementary piece of the puzzle. The ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, the IR spectrum confirms the presence of the aromatic and thiophene moieties, the mass spectrum provides the molecular weight and a characteristic fragmentation fingerprint, and the UV-Vis spectrum reveals the nature of the conjugated π-electron system. By integrating and critically interpreting the data from all these methods, researchers can achieve an unambiguous and robust characterization of this important molecule, ensuring the scientific integrity of their work in drug discovery and materials science.

References

- Mattioda, A. L., Hudgins, D. M., & Bauschlicher, C. W. (Year). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. (n.d.). RSC Publishing.

- Mattioda, A. L., Hudgins, D. M., Bauschlicher, C. W., & Allamandola, L. J. (n.d.). Infrared Spectra of Matrix-Isolated Heterocyclic Aromatic Compounds and their Ions. The Astrophysics & Astrochemistry Laboratory.

- Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Journal of Physics: Materials.

- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry.

- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering.

- PubChem. (n.d.). This compound. National Institutes of Health.

- National Institute of Standards and Technology. (n.d.). Thiophene, 3-phenyl-. In NIST Chemistry WebBook.

- J-Stage. (n.d.). Mass Spectrometric Studies of Sulfur Compounds: The Alpha and Beta Substituted Naphthylthiaalkanes.

- ResearchGate. (n.d.). UV visible spectra of control and treated (T1 and T2) biphenyl.

- Moini, M., Chace, D., & Abramson, F. P. (1994). Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Journal of the American Society for Mass Spectrometry.

- Zaleski, D. P., et al. (2012). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics.

- Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. (n.d.). Analytical Methods.

- ResearchGate. (n.d.). UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore.

- Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.

- ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the...

- ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene...

- Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Steinkopff.

- SpectraBase. (n.d.). 3-(Phenylthio)thiophene.

- PubMed. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- MDPI. (n.d.). Role of Sulfur Compounds in Vegetable and Mushroom Aroma.

- ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). (n.d.).

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Interpretation of mass spectra. (n.d.).

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).

- ResearchGate. (n.d.). UV − vis absorption spectra of P3HT, F-P3HT, P3OT, F-P3OT, P3EHT, and...

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3.

- ResearchGate. (n.d.). UV-vis absorption spectra for 1-3 and 5 (in THF). λ max for region 2 is...

- MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies.

Sources

- 1. This compound | C10H8S | CID 75473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 5. researchgate.net [researchgate.net]

3-phenylthiophene molecular structure and properties

An In-depth Technical Guide to 3-Phenylthiophene: Molecular Structure, Properties, and Applications

Introduction

This compound is a heterocyclic aromatic compound that serves as a pivotal structural motif in the fields of materials science and medicinal chemistry. It consists of a phenyl group attached to the 3-position of a thiophene ring. This arrangement imparts unique electronic and structural properties, making it a valuable building block for the synthesis of complex organic molecules. Its primary significance lies in its role as a monomer for the production of polythiophenes, a class of conducting polymers with widespread applications in organic electronics, including organic field-effect transistors (OFETs), photovoltaics, and light-emitting diodes (OLEDs)[1][2]. The ability to precisely tune the electronic properties of its derivatives also makes it an attractive scaffold in drug development. This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical and spectroscopic properties, common synthetic methodologies, chemical reactivity, and key applications for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Profile

The fundamental structure of this compound features a planar five-membered thiophene ring covalently bonded to a six-membered phenyl ring. The C-C bond linking the two rings allows for rotational freedom, though the degree of planarity between the rings influences the extent of π-conjugation, which is a critical determinant of the molecule's electronic properties.

Molecular Structure Diagram

The 2D chemical structure of this compound (C₁₀H₈S) is depicted below.

Caption: Experimental workflow for Suzuki coupling synthesis.

Stille Coupling Reaction

The Stille coupling provides an alternative route, reacting an organotin compound (e.g., 3-thienyltributylstannane) with a phenyl halide. [3][4]While highly effective, the primary drawback of this method is the toxicity and difficulty in removing organotin byproducts. [3][5][6] The general reaction is: Thienyl-SnR₃ + Phenyl-X → (Pd catalyst) → Thienyl-Phenyl

Causality in Experimental Design : The choice of palladium catalyst and ligands is crucial for efficient coupling. The reaction is typically performed under inert, anhydrous conditions to prevent side reactions. Additives like Cu(I) salts can sometimes be used to accelerate the transmetalation step. [4][5]

Representative Experimental Protocol: Suzuki Coupling

This protocol describes a typical laboratory-scale synthesis of this compound.

-

Setup : To a dried Schlenk flask under an argon atmosphere, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition : Add a degassed 4:1 mixture of toluene and water to the flask.

-

Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the reaction mixture.

-

Reaction : Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

Reactivity

The reactivity of this compound is governed by the distinct electronic characteristics of its two aromatic rings. The thiophene ring is electron-rich and generally more reactive towards electrophiles than the phenyl ring.

Electrophilic Substitution

The thiophene ring readily undergoes electrophilic substitution reactions such as halogenation, nitration, and acylation. The substitution typically occurs at the C2 or C5 positions, which are most activated by the sulfur atom. The presence of the phenyl group at C3 can sterically hinder the C2 position to some extent, potentially influencing the regioselectivity of the reaction.

C-H Activation and Functionalization

Modern synthetic methods increasingly utilize transition metal-catalyzed C-H activation to directly functionalize the thiophene or phenyl rings. [7]This approach avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids) and offers a more atom-economical route to substituted derivatives. For example, rhodium catalysts have been used to selectively couple styrenes to the phenyl moiety of this compound. [7]

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling is a cornerstone of modern organic synthesis and illustrates the fundamental reactivity of the reagents involved.

Caption: Simplified catalytic cycle for the Suzuki reaction.

Applications

The unique properties of this compound make it a valuable component in advanced materials and as a scaffold for bioactive molecules.

Conducting Polymers

The most significant application of this compound is as a monomer or building block for conducting polymers. [1]Polymerization, often through oxidative coupling or cross-coupling methods, leads to poly(phenylthiophene)s. These materials are part of the broader class of polythiophenes, which are studied for their electrical conductivity and optical properties. [2][8]The phenyl substituent can influence the polymer's morphology, solubility, and electronic bandgap. By modifying the phenyl ring or the thiophene backbone, researchers can fine-tune these properties for specific applications in:

-

Organic Electronics : As active layers in transistors and solar cells. [2][9]* Sensors : The conductivity and optical properties of polythiophenes can change in response to environmental stimuli, making them suitable for chemical sensors. [2][8]* Electrochromic Devices : Their ability to change color upon oxidation or reduction is utilized in "smart" windows and displays. [2]

Drug Development and Medicinal Chemistry

Thiophene-containing compounds are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene rings and their ability to engage in various biological interactions. This compound serves as a versatile scaffold for synthesizing more complex molecules. Its derivatives have been investigated for a range of pharmacological activities, leveraging the combined structural features of the thiophene and phenyl rings to interact with biological targets. [10]

Conclusion

This compound is a molecule of significant scientific and commercial interest, bridging the gap between fundamental organic chemistry and applied materials science. Its well-defined structure, accessible synthesis via robust cross-coupling methodologies, and versatile reactivity make it an indispensable building block. The primary application as a precursor to conducting polymers continues to drive research, aiming to create next-generation organic electronic devices. Concurrently, its utility as a scaffold in medicinal chemistry ensures its continued relevance in the pursuit of novel therapeutics. The foundational knowledge outlined in this guide serves as a critical resource for professionals working to harness the potential of this versatile heterocyclic compound.

References

- Chemsrc. This compound | CAS#:2404-87-7. [Link]

- LabSolutions. This compound. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 75473, this compound. [Link]

- National Institute of Standards and Technology. Thiophene, 3-phenyl-.

- ResearchGate. Proposed reaction mechanism of 3‐phenylthiophene along with.... [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 610881, 3-Phenylbenzothiophene. [Link]

- Exclusive Chemistry Ltd. This compound supplier - CAS 2404-87-7. [Link]

- McCullough, R. D. The Chemistry of Conducting Polythiophenes.

- McCullough, R. D., & Jayaraman, M. Self-orienting Head-to-Tail Poly(3-alkylthiophenes): New Insights on Structure-Property Relationships in Conducting Polymers. Carnegie Mellon University. [Link]

- Naz, S., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

- Supporting Information. The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

- DeLongchamp, D. M., et al. Measuring Molecular Order in Poly(3-alkylthiophene) Thin Films with Polarizing Spectroscopies. The Journal of Physical Chemistry B. [Link]

- Wikipedia. Polythiophene. [Link]

- ResearchGate.

- Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

- Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

- Wikipedia. Suzuki reaction. [Link]

- Wikipedia. Stille reaction. [Link]

- Sone, T., & Abe, Y. The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan. [Link]

- SpectraBase. 3-(Phenylthio)thiophene - Optional[13C NMR] - Chemical Shifts. [Link]

- ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

- Organic Chemistry Portal. Stille Coupling. [Link]

- Isono, T., et al. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization.

- ResearchGate. FT-IR spectra of 3OT and chemically synthesized poly(3-otylthiophene). [Link]

- ResearchGate. Consecutive three-component Suzuki coupling synthesis of π-bridged.... [Link]

- ResearchGate.

- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

- Hassan, A. A., et al. Synthesis and Reactivity of 3-Alkylthio-5-cyanomethyl-4-phenyl-1,2,4-triazoles. Molecules. [Link]

- Bridges, C. R., et al. Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a.... The Royal Society of Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Polythiophene - Wikipedia [en.wikipedia.org]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-phenylthiophene in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Phenylthiophene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Intended for researchers, chemists, and formulation scientists, this document delves into the theoretical principles governing its solubility, presents a qualitative profile in common organic solvents, and offers a detailed experimental protocol for quantitative determination.

Introduction: The Significance of this compound

This compound (C₁₀H₈S) is an aromatic heterocyclic compound featuring a phenyl group attached to a thiophene ring.[3] This structural motif is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antipsychotic properties.[1] The lipophilicity imparted by the thiophene ring can be crucial for penetrating biological barriers, such as the blood-brain barrier.[1] In materials science, thiophene derivatives are fundamental building blocks for conducting polymers used in organic electronics like OLEDs and organic photovoltaic cells.[4][5]

Given these critical applications, a thorough understanding of the solubility of this compound is paramount. Solubility dictates the choice of solvents for chemical synthesis and purification, influences reaction kinetics, and is a cornerstone of drug formulation, affecting bioavailability and efficacy. This guide serves as a foundational resource for effectively working with this versatile compound.

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" is the primary predictive tool.[6] The molecular structure of this compound—a rigid, aromatic system—provides clear indicators of its expected solubility behavior.

-

Molecular Structure and Polarity: this compound consists of a nonpolar phenyl ring and a five-membered thiophene ring. While the sulfur heteroatom in the thiophene ring introduces a slight dipole moment, the molecule is predominantly nonpolar and lipophilic due to the large hydrocarbon framework. It lacks hydrogen bond donor capabilities and has very weak hydrogen bond acceptor sites.[3]

-

Lipophilicity (XLogP3): The computed XLogP3 value for this compound is 3.2, which indicates a high preference for lipophilic (non-aqueous) environments over hydrophilic (aqueous) ones.[3]

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are van der Waals forces (specifically, London dispersion forces) and potential pi-pi stacking interactions due to its aromatic nature. For dissolution to occur, a solvent must be capable of overcoming the crystal lattice energy of solid this compound and establishing favorable solute-solvent interactions.

Based on these principles, this compound is expected to be readily soluble in nonpolar and moderately polar aprotic organic solvents that can engage in similar dispersion forces. Conversely, it is predicted to have very poor solubility in highly polar, protic solvents like water.[1][5]

Qualitative Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Soluble | "Like dissolves like" principle; strong van der Waals and pi-pi stacking interactions between aromatic systems. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Solvents are effective at dissolving nonpolar to moderately polar organic solids. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Moderately polar aprotic solvents that can effectively solvate the nonpolar structure. Thiophene is known to be soluble in ether.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderately Soluble | May be soluble, but the polarity of the solvent might be less ideal than nonpolar options. |

| Polar Protic (Alcohols) | Ethanol, Methanol | Sparingly Soluble to Insoluble | The parent compound, thiophene, is soluble in ethanol.[1] However, the larger, more nonpolar phenyl group on this compound may reduce solubility in short-chain alcohols. Solubility is expected to increase with alcohol chain length (e.g., in butanol). |

| Highly Polar Protic | Water | Insoluble | The nonpolar, hydrophobic nature of the molecule prevents favorable interactions with the strong hydrogen-bonding network of water.[5][7] |

| Nonpolar Aliphatic | Hexanes, Heptane | Sparingly Soluble | While nonpolar, the pi-pi stacking interactions in solid this compound may not be overcome as effectively by aliphatic solvents compared to aromatic or chlorinated ones. |

Experimental Protocol: Quantitative Solubility Determination

For applications in drug development and materials science, precise solubility data is often required. The following protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound using the isothermal shake-flask method.[10]

Expert Rationale behind Protocol Design:

This protocol is designed for accuracy and reliability. Using a temperature-controlled shaker bath is critical because solubility is highly temperature-dependent. The extended equilibration time (24-48 hours) with periodic sampling ensures that the system reaches true thermodynamic equilibrium, preventing the reporting of artificially low (insufficient dissolution time) or high (supersaturation) solubility values. Centrifugation and filtration are included to guarantee that only the dissolved solute is analyzed, eliminating interference from suspended microparticles.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound solid (e.g., ~50-100 mg) into several glass vials with screw caps. The key is to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for at least 24 hours to allow the system to reach equilibrium. For potentially slow-dissolving systems, extending this to 48 or 72 hours is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for 2-4 hours for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette. To avoid disturbing the solid, it is best to use a pipette tip fitted with a small filter (e.g., a small piece of cotton or a syringe filter).

-

Immediately centrifuge the withdrawn sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining microscopic suspended particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with an appropriate solvent for analysis.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L (Molarity).

-

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H8S | CID 75473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3-苯基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAS#:2404-87-7 | Chemsrc [chemsrc.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of 3-Phenylthiophene via Suzuki-Miyaura Coupling

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-phenylthiophene. Moving beyond a simple recitation of steps, this document delves into the strategic considerations for precursor synthesis, the mechanistic intricacies of the Suzuki-Miyaura coupling, and a field-proven, detailed experimental protocol. The causality behind each experimental choice is explained to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for related molecular scaffolds.

Strategic Imperatives: The Challenge of the Precursors

The successful synthesis of this compound via Suzuki-Miyaura coupling is fundamentally dependent on the strategic and efficient preparation of its key building blocks: a 3-substituted thiophene and a phenylboronic acid derivative. While phenylboronic acid is a widely available commercial reagent, the synthesis of a 3-substituted thiophene coupling partner requires a nuanced approach due to the inherent reactivity of the thiophene ring.

Synthesis of 3-Bromothiophene: An Indirect but Necessary Route

Direct electrophilic bromination of thiophene is highly regioselective, yielding almost exclusively the 2- and 2,5-dibrominated products due to the superior electronic activation of the α-positions.[1][2] Therefore, a multi-step, indirect strategy is the most reliable and scalable method for producing the requisite 3-bromo isomer.[1][2][3] This established route involves two primary transformations:

-

Exhaustive Bromination: Thiophene is treated with an excess of elemental bromine to form 2,3,5-tribromothiophene.

-

Selective Reductive Debromination: The tribrominated intermediate is then subjected to a reduction that preferentially removes the more reactive α-bromine atoms, yielding the desired 3-bromothiophene.[1][4]

Experimental Protocol: Synthesis of 2,3,5-Tribromothiophene [1][3]

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium Hydroxide, 95% Ethanol, Potassium Hydroxide, Calcium Chloride.

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubbing system, dissolve 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

-

Cool the flask in a water bath to manage the exothermic reaction.

-

Over a period of 10 hours, add 6480 g (40.6 moles) of bromine dropwise with vigorous stirring.

-

Allow the mixture to stand at room temperature overnight.

-

The next day, heat the mixture to 50°C for 3-4 hours.

-

Wash the reaction mixture with a 2N sodium hydroxide solution to neutralize acids.

-

Separate the organic layer and reflux for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

-

Purify the crude product by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).

-

Experimental Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene [1][3]

-

Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic Acid, Water, 10% Sodium Carbonate solution, Calcium Chloride.

-

Procedure:

-

To a 5-L three-necked flask equipped with a stirrer and reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

-

Heat the stirred mixture to reflux. Once refluxing, remove the heat source.

-

Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux. This addition typically takes about 70 minutes.

-

After the addition is complete, apply heat and reflux the mixture for an additional 3 hours.

-

Arrange the condenser for distillation and distill the mixture until no more organic material co-distills with the water.

-

Separate the heavier organic layer, wash with 50 ml of 10% sodium carbonate solution, then 100 ml of water.

-

Dry the product over calcium chloride and purify by fractional distillation.

-

Synthesis of Thiophene-3-boronic Acid

While 3-bromothiophene can be used directly as the electrophilic partner, an alternative strategy involves converting it into thiophene-3-boronic acid to serve as the nucleophilic partner. The most common laboratory-scale preparation involves a halogen-metal exchange followed by quenching with a borate ester.[5] This method must be performed under strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediate.[5]

Experimental Protocol: Synthesis of Thiophene-3-boronic Acid [5][6]

-

Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), Hydrochloric Acid (concentrated), Diethyl ether, Magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 3-bromothiophene in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise, again keeping the temperature at -78°C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C in an ice bath and slowly add aqueous HCl to hydrolyze the borate ester and acidify the solution to pH ≤ 1.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thiophene-3-boronic acid, which can be purified by recrystallization.

-

The Catalytic Heart: The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7] Its success hinges on a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for rational optimization.

The catalytic cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Core Components

-

Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃): While the active catalyst is a Pd(0) species, stable Pd(II) salts like palladium(II) acetate are often used as pre-catalysts.[10] These are reduced in situ to the active Pd(0) state. The choice of precursor can influence initiation efficiency.

-

Phosphine Ligand (e.g., SPhos, XPhos, PPh₃): The ligand is arguably the most critical component for tuning reactivity. For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine ligands are essential.[11][12]

-

Expertise: Bulky ligands accelerate the final reductive elimination step and prevent catalyst decomposition.[12] Their electron-donating nature increases electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition of the C-Br bond.[11] Buchwald-type biaryl phosphines are particularly effective for heteroaromatic couplings.[12]

-

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base is not a mere spectator; it is a crucial activator. It reacts with the boronic acid to form a more nucleophilic "ate" complex ([ArB(OH)₃]⁻).[7][13][14] This enhanced nucleophilicity is required for the efficient transfer of the phenyl group to the electron-deficient palladium(II) center during transmetalation.

-

Experience: The choice of base impacts both reaction rate and yield. Potassium phosphate (K₃PO₄) is often effective in anhydrous conditions and for substrates prone to protodeboronation.[15] Potassium or cesium carbonates are robust choices for biphasic systems, where their solubility in the aqueous phase drives the equilibrium towards the active boronate species.[13]

-

-

Solvent System (e.g., Toluene/H₂O, Dioxane, THF): The solvent must solubilize the organic substrates and the palladium complex. Biphasic systems, such as toluene and water, are common, allowing the inorganic base to reside in the aqueous phase while the coupling occurs in the organic phase.[7][16] Anhydrous solvents like dioxane or THF are used with organic-soluble bases or for substrates sensitive to water.[16]

A Validated Protocol for the Synthesis of this compound

The following protocol represents a robust and validated starting point for the Suzuki-Miyaura coupling of 3-bromothiophene and phenylboronic acid. It incorporates best practices for ensuring an inert atmosphere, which is critical for preventing the oxidation and deactivation of the palladium catalyst.

Caption: Experimental workflow for this compound synthesis.

Detailed Step-by-Step Methodology

-

Materials:

-

3-Bromothiophene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Toluene (5 mL, degassed)

-

Water (1 mL, degassed)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.

-

Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Using syringes, add the degassed toluene, followed by the degassed water.

-

Place the flask in a preheated oil bath at 100°C and stir the biphasic mixture vigorously.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 3-bromothiophene is consumed (typically 4-12 hours).

-

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Data Summary and Optimization Insights

The success of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents. The following table summarizes common variables and provides expert insights into their selection for heteroaromatic systems.

| Parameter | Common Options | Typical Range | Rationale & Expert Insights |

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed Palladacycles | 0.1 - 5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective.[10] Pre-formed catalysts (e.g., SPhos G3) can offer higher activity and reproducibility. |

| Ligand | Biaryl Phosphines: SPhos, XPhosOthers: PPh₃, PCy₃ | 1:1 to 2:1 (Ligand:Pd) | For heteroaryl couplings, biaryl phosphines are superior, promoting efficient oxidative addition and reductive elimination.[12] PPh₃ is a classic but often less effective choice for this substrate class. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | K₂CO₃ is a robust, inexpensive choice for biphasic systems.[13] K₃PO₄ is often preferred for anhydrous conditions and can mitigate protodeboronation of the boronic acid.[15][17] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, 2-MeTHF | - | The choice is substrate-dependent. Aqueous biphasic systems are practical and effective.[18] Dioxane is a high-boiling ethereal solvent that works well but carries toxicity concerns.[15] |

| Temperature | Room Temp to 110°C | - | While some highly active catalyst systems work at room temperature, heating to 80-100°C is common to ensure reasonable reaction rates, especially with less reactive aryl chlorides.[19] |

Troubleshooting Common Side Reactions

-

Protodeboronation: This is the undesired reaction where the C-B bond of the boronic acid is cleaved by a proton source, yielding benzene instead of the coupling partner.[17][20]

-

Solution: Use anhydrous conditions with a base like K₃PO₄, or use a more stable boronic ester (e.g., a pinacol ester) which releases the boronic acid slowly under the reaction conditions.

-

-

Homocoupling: Formation of biphenyl or 3,3'-bithiophene. This can arise from side reactions within the catalytic cycle.

-

Solution: Ensure a truly oxygen-free environment, as oxygen can promote homocoupling pathways. Optimizing the ligand-to-palladium ratio can also suppress this side reaction.

-

-

Low Conversion: The starting material remains largely unreacted.

Conclusion

The synthesis of this compound via the Suzuki-Miyaura coupling is a powerful and versatile transformation that exemplifies modern synthetic chemistry. Success is not merely a matter of following a recipe but of understanding the underlying principles. A strategic approach to the synthesis of the 3-bromothiophene precursor, a firm grasp of the palladium catalytic cycle, and the rational selection of catalyst, ligand, base, and solvent are the pillars upon which a high-yielding and reproducible synthesis is built. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently employ this reaction in their synthetic endeavors.

References

- 3-Bromothiophene. (2023). In Wikipedia.

- Gronowitz, S., & Raznikiewicz, T. (1961). 3-Bromothiophene. Organic Syntheses, 41, 17. doi:10.15227/orgsyn.041.0017.

- Suzuki reaction. (2024). In Wikipedia.

- Preparation method of 3-bromothiophene. (2018). Google Patents.

- How to approach choosing reaction conditions for Suzuki? (2022). Reddit.

- Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.

- Schroeder, J. I., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. doi:10.1126/science.adc8743.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

- Schroeder, J. I., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.

- Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2018). MDPI.

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(3), 333-343.

- Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9731.

- Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(23), 7895-7908.

- Kumar, S., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters, 49(16), 2536-2539.

- Use of Base Metals in Suzuki Coupling. (n.d.). WordPress.

- Shields, J. D., et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.

- Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(31), 17303-17315.

- Optimization of reaction conditions for Suzuki coupling. (2019). ResearchGate.

- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki–Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

- Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. (2003). The Journal of Organic Chemistry, 68(23), 8916-8922.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). Molecules, 15(1), 298-309.

- Thiophene synthesis. (n.d.). Organic Chemistry Portal.

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (2010).

- Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. (2004). The Journal of Organic Chemistry, 69(16), 5437-5445.

- Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. (2017). ResearchGate.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.

- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.

- Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI.

- The catalytic mechanism of the Suzuki-Miyaura reaction. (2019). ChemRxiv.

- Protecting Groups for Thiols Suitable for Suzuki Conditions. (2018). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China [quinoline-thiophene.com]

- 6. 3-Thiopheneboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. reddit.com [reddit.com]

- 16. Yoneda Labs [yonedalabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 3-Arylthiophenes and the Stille Reaction

An In-Depth Technical Guide to the Stille Coupling Reaction for 3-Phenylthiophene Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Stille cross-coupling reaction for the synthesis of this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings, strategic considerations for reaction optimization, and practical, field-proven methodologies to ensure reliable and reproducible outcomes.

Thiophene-based bi-aryl structures, such as this compound, are privileged scaffolds in modern chemistry. They form the core of numerous organic electronic materials, including conducting polymers and organic light-emitting diodes (OLEDs), and are prevalent in a wide array of pharmacologically active compounds. The controlled and efficient synthesis of these structures is therefore of paramount importance.

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis.[1][2] First reported in the late 1970s, it facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile.[2] Its enduring utility stems from a remarkable tolerance for a wide variety of functional groups, stability of the organostannane reagents to air and moisture, and generally mild reaction conditions, making it particularly effective for the synthesis of complex heterocyclic systems.[3][4][5] This guide will explore the specific application of this powerful reaction to the synthesis of this compound, providing the technical depth required for successful implementation.

The Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species as the active catalyst.[6] The cycle is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]

Caption: A typical experimental workflow for Stille coupling.

Step 1: Preparation and Inerting

-

A Schlenk flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere. [9]* Causality: The Pd(0) catalyst is sensitive to oxygen and moisture; a rigorously inert atmosphere is crucial to prevent its deactivation and ensure catalytic turnover. [6] Step 2: Reagent Addition

-

To the flask, add 3-bromothiophene (1.0 eq), anhydrous and degassed toluene, phenyltributylstannane (1.1 eq), and the phosphine ligand (e.g., PPh₃, 4-8 mol%).

-

The mixture is purged with argon for 10-15 minutes.

-

The palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) is added last under a positive flow of argon. [9]* Causality: Adding the catalyst last to the degassed mixture minimizes its exposure to any residual oxygen.

Step 3: Reaction

-

The reaction mixture is heated to 90-110 °C with vigorous stirring. [9]* Self-Validation: The reaction progress is monitored by taking small aliquots (via syringe under argon) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the 3-bromothiophene starting material. [9]The reaction is typically complete within 12-16 hours. [9] Step 4: Work-up and Tin Removal

-

After cooling to room temperature, a saturated aqueous solution of potassium fluoride (KF) is added to the reaction mixture, which is then stirred vigorously for 1-2 hours. [10]* Causality: This is the most critical purification step. Fluoride ions coordinate strongly with the tin atom in the tributyltin bromide byproduct, forming insoluble and less toxic organotin fluorides that can be removed by filtration. [10][11]* The mixture is filtered through a pad of Celite®, and the filtrate is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

Step 5: Purification

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel, typically using a non-polar eluent like hexanes. [8][9]* Self-Validation: Fractions are collected and analyzed by TLC to isolate the pure this compound product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized); Impure/wet solvent or reagents; Insufficient temperature. | Ensure rigorous inert atmosphere technique. Use freshly distilled/degassed solvents. Verify reaction temperature. Consider a more active catalyst/ligand system. |

| Significant Homocoupling | Reaction temperature is too high; Catalyst/ligand system favors homocoupling. | Reduce the reaction temperature. [12]Screen different ligands; sometimes less bulky ligands can disfavor this pathway. The addition of CuI can sometimes suppress homocoupling by accelerating the desired cross-coupling. [13][12] |

| Tin Contamination in Product | Incomplete precipitation with KF; Byproducts co-eluting during chromatography. | Increase the stirring time with aqueous KF. [10]For stubborn cases, pre-treat the silica gel for chromatography with 2-5% triethylamine in the eluent. [8][14] |

| Unidentified Byproducts | Side reactions like direct C-H stannylation of the thiophene ring may occur. [15][16] | Characterize byproducts using advanced analytical techniques (e.g., high-res MS, 2D NMR). Adjusting stoichiometry and temperature may mitigate these alternative pathways. |

Safety and Sustainability

Trustworthiness Pillar: Acknowledging the Hazard The primary drawback of the Stille reaction is the toxicity of the organostannane reagents and their byproducts. [1][3][17]Tributyltin compounds are particularly hazardous, acting as potent endocrine disruptors.

-

Handling: Always handle organostannanes in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Waste Disposal: All tin-containing waste, including the precipitated tin fluorides, must be disposed of as hazardous chemical waste according to institutional guidelines. Never dispose of tin waste down the drain. [10]* Alternatives: For many applications, the Suzuki coupling (using less toxic boronic acids) may be a viable alternative. [1]Research into making the Stille reaction catalytic in tin is also an active area aimed at reducing its environmental impact. [11]

Conclusion

The Stille coupling is a robust and highly reliable method for the synthesis of this compound and its derivatives, offering broad functional group compatibility that is often unmatched by other cross-coupling methods, especially when applied to complex heterocyclic systems. [4]Success in its application is not merely a matter of following a recipe but requires a deep understanding of the underlying catalytic cycle, a strategic approach to reaction optimization, and an unwavering commitment to safety in handling and disposing of toxic organotin compounds. By leveraging the principles and protocols outlined in this guide, researchers can confidently and effectively employ the Stille reaction to advance their work in materials science and drug discovery.

References

- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Royal Society of Chemistry.

- Stille reaction - Wikipedia. Wikipedia.

- The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF.

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry.

- Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

- Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC. PubMed Central.

- Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. Royal Society of Chemistry.

- Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers.

- The Stille Reaction - Chem 115 Myers. Harvard University.

- Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry.

- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl

- Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts | Organic Letters.

- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.

- THE STILLE REACTION, 38 YEARS L

- Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions. Benchchem.

- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.

- Technical Support Center: Synthesis of 3-Alkenylthiophenes. Benchchem.

- Stille Coupling | NROChemistry. NROChemistry.

- An efficient method for removing organotin impurities. Shandong Look Chemical.

- Ligand suitable for Stille coupling | Sigma-Aldrich. Sigma-Aldrich.

- The Mechanisms of the Stille Reaction.

- Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal.

- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. uwindsor.ca [uwindsor.ca]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. rsc.org [rsc.org]

- 10. sdlookchem.com [sdlookchem.com]

- 11. chemistry.msu.edu [chemistry.msu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]

An In-Depth Technical Guide to the Grignard Reaction Pathway for the Synthesis of 3-Phenylthiophene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-phenylthiophene via a Grignard reaction-based pathway, specifically focusing on the Kumada cross-coupling reaction. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the mechanistic intricacies, experimental best practices, and critical process parameters that govern the successful synthesis of this important heterocyclic scaffold. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss potential challenges and troubleshooting strategies. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: The Significance of the this compound Moiety

Thiophene and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and functional organic materials.[1] The introduction of a phenyl group at the 3-position of the thiophene ring creates the this compound core, a key building block that imparts specific electronic and steric properties to larger molecules. This moiety is prevalent in various applications, from organic electronics, where it is a component of conducting polymers, to medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents.[2][3] The efficient and scalable synthesis of this compound is, therefore, a critical endeavor for advancing these fields.

Among the various synthetic strategies, the Grignard reaction, particularly in the context of transition metal-catalyzed cross-coupling, offers a robust and versatile approach.[1] This guide will focus on the Kumada coupling, a powerful carbon-carbon bond-forming reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[4] We will dissect the pathway starting from the readily available 3-bromothiophene to the desired this compound product.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound points to a disconnection at the C-C bond between the thiophene and phenyl rings. This suggests a cross-coupling strategy where one ring acts as a nucleophile and the other as an electrophile.

Figure 1: Retrosynthetic analysis of this compound, highlighting two potential Kumada coupling pathways.

Two primary Grignard-based pathways emerge from this analysis:

-

Pathway A: Reaction of a 3-thienyl Grignard reagent (nucleophile) with a phenyl halide (electrophile).

-